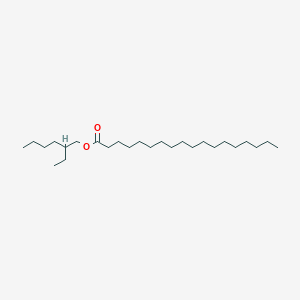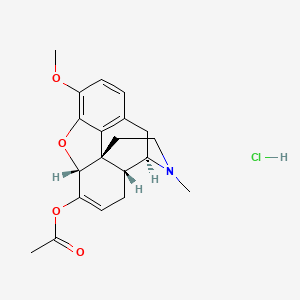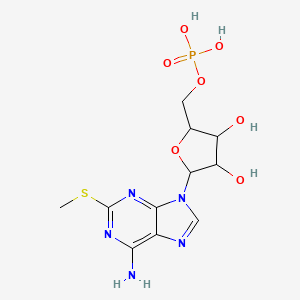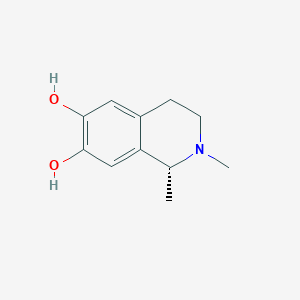
2-Ethylhexylstearat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-ethylhexyl stearate involves the esterification of 2-ethylhexanol and stearic acid, catalyzed by enzymes or chemical catalysts. A notable method is the biocatalyzed esterification using Fermase CALB 10000 in the presence of ultrasound treatment, which significantly enhances the reaction efficiency, achieving a conversion rate of 95.87% under optimal conditions (Sarita D. Gawas & V. Rathod, 2020). Another method involves transesterification catalyzed by dibutyl stannic oxide, demonstrating good yield and catalyst stability (Hao Yu-zhi, 2011).
Molecular Structure Analysis
The molecular structure of related esters, such as ethyl stearate, reveals a monoclinic system with molecules forming sheets and displaying orthorhombic packing. The structure is bent at the carboxyl group, indicating the complex molecular interactions and packing behaviors of these esters (S. Aleby, 1962).
Chemical Reactions and Properties
2-Ethylhexyl stearate undergoes various chemical reactions, including esterification and transesterification. Its chemical properties, such as reactivity with different catalysts and under varying conditions, have been extensively studied to optimize synthesis and enhance product quality. The catalytic synthesis under microwave irradiation exemplifies the exploration of novel synthesis routes, yielding high conversion rates under optimized conditions (L. Ping, 2006).
Physical Properties Analysis
The physical properties of 2-ethylhexyl stearate, including viscosity and crystallization behavior, are critical for its application in various industries. Studies have shown that these properties can be finely tuned through the synthesis process, impacting the material's behavior in formulations (Paula T. C. Loiola et al., 2014).
Chemical Properties Analysis
The chemical properties of 2-ethylhexyl stearate, such as its ester content, reaction efficiency, and stability, are influenced by the synthesis method and conditions. Enzymatic synthesis provides a green alternative with high conversion efficiency, demonstrating the compound's favorable reaction kinetics and thermodynamics under optimized conditions (Mateus V C da Silva et al., 2020).
Wissenschaftliche Forschungsanwendungen
Bio-Schmierstoff in Kosmetikprodukten
2-Ethylhexylstearat wird als Bio-Schmierstoff in verschiedenen Kosmetikprodukten verwendet . Es wird häufig in der Formulierung von Hautpflegeprodukten und Augen-Make-up verwendet . Die ölige Natur von Ethylhexylestern macht sie für den Einsatz in kosmetischen Formulierungen als Ölkomponente und als Lösungsmittel für Wirkstoffe geeignet .
Grüne Synthese
Die Verbindung kann durch eine biokatalysierte Veresterung von 2-Ethylhexanol und Stearinsäure zu this compound synthetisiert werden . Dieser Prozess wird durch Fermase CALB 10000 in Gegenwart einer Ultraschallbehandlung katalysiert . Die Verwendung von Ultraschall minimiert die Reaktionszeit im Vergleich zum mechanischen Rühren .
Industrieller Schmierstoff oder Trennmittel
This compound kann als industrieller Schmierstoff oder Trennmittel verwendet werden . Seine Eigenschaften ermöglichen es, als Reiniger für oder Verdünnungsmittel in lipophilen Systemen eingesetzt zu werden .
Kunststoffzusatzstoff
Diese Verbindung kann als Kunststoffzusatzstoff, speziell als externer Schmierstoff, verwendet werden . Sie kann mineralische, pflanzliche und ausgewählte Silikonöle ersetzen .
Pigmentbindendes und -dispergierendes Hilfsmittel
This compound kann als pigmentbindendes und -dispergierendes Hilfsmittel verwendet werden . Dies macht es in Industrien nützlich, die Pigmentierung erfordern, wie z. B. die Farben- und Kosmetikindustrie .
Entwicklungstoxikologische Studien
This compound wurde in einer Embryo-/Fetotoxizitäts- und Teratogenitätsstudie an Ratten gemäß den OECD-Richtlinien für die Prüfung von Chemikalien untersucht . Dies deutet auf seine potenzielle Verwendung in der toxikologischen Forschung hin .
Wirkmechanismus
Target of Action
2-Ethylhexyl stearate is primarily used in the cosmetic industry . It is a bio-lubricant and is used in various cosmetic products . The primary targets of 2-Ethylhexyl stearate are the skin and hair, where it acts as an emollient, providing a soft and smooth appearance .
Mode of Action
2-Ethylhexyl stearate is an ester of stearic acid and 2-ethylhexanol . It has unique properties of low viscosity and an oily nature, which results in a non-greasy, hydrophobic film when applied to the skin or lips . This film helps to lock in moisture, improving the hydration and feel of the skin and hair.
Biochemical Pathways
The synthesis of 2-Ethylhexyl stearate involves the esterification of 2-ethylhexanol and stearic acid . This process is biocatalyzed by Fermase CALB 10000 in the presence of ultrasound treatment . The reaction leads to the formation of 2-Ethylhexyl stearate and water .
Result of Action
The application of 2-Ethylhexyl stearate results in improved skin and hair texture. It provides a soft and smooth appearance to the skin and contributes to the shininess of hair and reduces frizziness after product application .
Action Environment
The action of 2-Ethylhexyl stearate can be influenced by environmental factors such as temperature and humidity. For instance, in dry environments, its emollient properties may be more noticeable as it helps to lock in moisture. It is generally considered a safe compound, but it may cause skin and eye irritation . It should be stored in a sealed container in a dry environment .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Ethylhexyl stearate plays a significant role in biochemical reactions, particularly in the context of its use as a bio-lubricant. It interacts with enzymes such as lipases, which catalyze the esterification process to form 2-ethylhexyl stearate from 2-ethylhexanol and stearic acid . The interaction between 2-ethylhexyl stearate and lipases is crucial for its synthesis, as the enzyme facilitates the formation of the ester bond under mild conditions, enhancing the efficiency and sustainability of the process .
Cellular Effects
2-Ethylhexyl stearate influences various cellular processes, particularly in skin cells where it is commonly applied as part of cosmetic formulations. It acts as an emollient, providing a protective barrier on the skin’s surface, which helps to retain moisture and improve skin texture . Additionally, 2-ethylhexyl stearate has been shown to have minimal impact on cell signaling pathways and gene expression, making it a safe ingredient for topical applications .
Molecular Mechanism
The molecular mechanism of 2-ethylhexyl stearate involves its interaction with lipid membranes and proteins within the skin. It integrates into the lipid bilayer, enhancing the barrier function of the skin and preventing transepidermal water loss . This compound does not significantly alter enzyme activity or gene expression, which contributes to its safety profile in cosmetic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-ethylhexyl stearate have been observed to be stable over time. The compound maintains its emollient properties and does not degrade significantly under typical storage conditions . Long-term studies have shown that 2-ethylhexyl stearate does not cause adverse effects on cellular function, further supporting its use in cosmetic and industrial applications .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that 2-ethylhexyl stearate is well-tolerated at various dosages. No toxic or adverse effects were observed at high doses, with a no-observed-adverse-effect level (NOAEL) of 1000 mg/kg body weight per day . This indicates that 2-ethylhexyl stearate is safe for use in products that may come into contact with the skin or be ingested in small amounts.
Metabolic Pathways
2-Ethylhexyl stearate is metabolized primarily through hydrolysis by esterases, resulting in the formation of 2-ethylhexanol and stearic acid . These metabolites are further processed through standard metabolic pathways, with 2-ethylhexanol undergoing oxidation to form 2-ethylhexanoic acid, which is then excreted . The involvement of esterases in the metabolism of 2-ethylhexyl stearate highlights its compatibility with biological systems.
Transport and Distribution
Within cells and tissues, 2-ethylhexyl stearate is transported and distributed primarily through passive diffusion due to its lipophilic nature . It accumulates in lipid-rich areas, such as the skin’s stratum corneum, where it exerts its emollient effects . The compound’s distribution is influenced by its interaction with lipid membranes and binding proteins, which facilitate its localization to specific cellular compartments .
Subcellular Localization
2-Ethylhexyl stearate is predominantly localized in the lipid bilayers of cellular membranes, particularly in the stratum corneum of the skin . Its subcellular localization is directed by its lipophilic properties, allowing it to integrate seamlessly into lipid-rich environments . This localization is essential for its function as an emollient, providing a protective barrier and enhancing skin hydration .
Eigenschaften
IUPAC Name |
2-ethylhexyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h25H,4-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJWPPVYCOPDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047178 | |
| Record name | 2-Ethylhexyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
| Record name | Octadecanoic acid, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
22047-49-0 | |
| Record name | 2-Ethylhexyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22047-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl octadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022047490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLHEXYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG3PA2K3K5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of 2-ethylhexyl stearate in the cosmetic industry, and how is it synthesized in an environmentally friendly way?
A1: 2-Ethylhexyl stearate is utilized as a bio-lubricant in various cosmetic products []. While traditional synthesis methods may have environmental drawbacks, researchers have explored greener approaches. One such method employs ultrasound-assisted enzymatic esterification of 2-ethylhexanol and stearic acid, utilizing Fermase CALB 10000 as a biocatalyst []. This method offers several advantages, including reduced reaction time (3 hours compared to 7 hours with conventional stirring) and high conversion rates (up to 95.87%) under optimized conditions [].
Q2: Has 2-ethylhexyl stearate been investigated as a potential substitute for other compounds, and what were the findings?
A2: Yes, 2-ethylhexyl stearate (IOS) has been explored as a potential substitute for di-2-ethylhexyl phthalate (DEHP), a plasticizer known for its endocrine-disrupting effects []. Hershberger assays, which assess androgenic and antiandrogenic activities, were conducted on immature castrated male rats to evaluate IOS and other potential DEHP substitutes []. The results indicated that while IOS did not exhibit androgenic activity, it did display antiandrogenic effects, though less pronounced than another candidate, 2-ethylhexyl oleate (IOO) []. These findings suggest that while IOS might be a less potent antiandrogen than IOO, further research is needed to determine its suitability as a DEHP replacement.
Q3: What catalytic methods have been explored for the synthesis of 2-ethylhexyl stearate, and how effective are they?
A3: Researchers have investigated the use of dibutyltin oxide as a catalyst for the transesterification of iso-octanol and methyl stearate to produce 2-ethylhexyl stearate []. This method proved to be highly efficient, achieving a yield of 89.0% under optimized reaction conditions (140°C, 2 hours reaction time, specific molar ratios of reactants and catalyst) []. Furthermore, the catalyst displayed good stability, retaining its activity even after being reused five times []. This highlights the potential of dibutyltin oxide as a cost-effective and environmentally friendly catalyst for the large-scale production of 2-ethylhexyl stearate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[2-(4-Chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B1253356.png)






![disodium;(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1253367.png)




![(1R,2S,4S,5R,10R,11S)-5-hydroxy-16-[(1S)-1-[(1S,2R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.014,19]nonadeca-7,14(19),15,17-tetraen-9-one](/img/structure/B1253373.png)
